Cas no 672332-16-0 (2-chloro-N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide)
2-chloro-N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- CHEMBL1337676
- AKOS000467956
- 2-chloro-N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide
- HMS2600G17
- MLS000765373
- 2-chloro-N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}pyridine-3-carboxamide
- 2-CHLORO-N-{4-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}PYRIDINE-3-CARBOXAMIDE
- SMR000289478
- Z57293813
- 672332-16-0
- EN300-26607129
-
- Inchi: 1S/C21H19ClN4O3/c22-19-17(3-1-9-23-19)20(27)24-15-5-7-16(8-6-15)25-10-12-26(13-11-25)21(28)18-4-2-14-29-18/h1-9,14H,10-13H2,(H,24,27)
- InChI Key: CRADEKBGDOZYGE-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=CN=1)C(NC1C=CC(=CC=1)N1CCN(C(C2=CC=CO2)=O)CC1)=O
Computed Properties
- Exact Mass: 410.1145682g/mol
- Monoisotopic Mass: 410.1145682g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 29
- Rotatable Bond Count: 4
- Complexity: 576
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 78.7Ų
2-chloro-N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26607129-0.05g |
2-chloro-N-{4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl}pyridine-3-carboxamide |
672332-16-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-chloro-N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 2-chloro-N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide
Comprehensive Analysis of 2-chloro-N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide (CAS No. 672332-16-0)
The compound 2-chloro-N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide (CAS No. 672332-16-0) is a piperazine-derived small molecule with significant potential in medicinal chemistry and drug discovery. Its unique structure, featuring a furan-2-carbonyl moiety and a pyridine-3-carboxamide core, has attracted attention for its potential applications in targeting kinase inhibitors and GPCR modulators. Researchers are increasingly exploring its role in cancer therapy, neurodegenerative diseases, and inflammatory disorders, aligning with current trends in precision medicine and personalized therapeutics.
In recent years, the demand for heterocyclic compounds like 2-chloro-N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide has surged due to their versatility in pharmaceutical design. The compound’s piperazine ring enhances its bioavailability and blood-brain barrier permeability, making it a candidate for CNS drug development. Additionally, the furan and pyridine moieties contribute to its binding affinity for various enzyme targets, a topic frequently searched in AI-driven drug discovery platforms. This aligns with the growing interest in computational chemistry and machine learning for predicting drug-likeness.
The synthesis of CAS No. 672332-16-0 involves multi-step organic reactions, including amide coupling and piperazine functionalization. Its molecular weight and logP values suggest favorable ADME properties, a critical consideration in modern lead optimization. Recent studies highlight its potential as a scaffold for multi-target drugs, addressing complex diseases like Alzheimer’s and diabetes. These applications resonate with trending searches on combination therapies and polypharmacology.
From a structural-activity relationship perspective, the chloro substituent at the pyridine ring enhances electrophilic reactivity, while the furan-2-carbonyl group introduces hydrogen-bonding capabilities. This dual functionality positions the compound as a privileged structure in fragment-based drug design, a hot topic in high-throughput screening literature. Its crystallographic data and solubility profile further support its utility in formulation science.
In the context of green chemistry, efforts to optimize the synthesis of 672332-16-0 using catalytic methods or microwave-assisted reactions are gaining traction. This reflects broader industry shifts toward sustainable synthesis, a frequently queried subject in academic databases and patent filings. The compound’s patent landscape also reveals its relevance in IP-protected drug candidates, particularly in oncology and immunology pipelines.
In conclusion, 2-chloro-N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide exemplifies the intersection of traditional medicinal chemistry and cutting-edge drug discovery. Its multi-target potential, synthetic accessibility, and computational predictability make it a compelling subject for researchers exploring next-generation therapeutics. As the field evolves, this compound may serve as a benchmark for designing novel bioactive molecules with improved efficacy and safety profiles.
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